molecular formula C17H21NO4S B2760107 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034468-80-7

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2760107
CAS RN: 2034468-80-7
M. Wt: 335.42
InChI Key: MKALIWAQLVSBGD-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemoselective Acetylation and Synthesis

  • Chemoselective Acetylation of Aminophenol: N-(2-Hydroxyphenyl)acetamide, a compound with structural similarities, has been explored for the chemoselective monoacetylation of the amino group of 2-aminophenol, indicating its potential application in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Anticancer Applications

  • Synthesis and Molecular Docking Analysis of Anticancer Drugs: The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting the importance of similar compounds in drug development (Sharma et al., 2018).

Catalytic and Synthetic Processes

  • Silylation of N-(2-hydroxyphenyl)acetamide: Interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, demonstrating the compound's role in forming heterocycles with potential applications in materials science (Lazareva et al., 2017).

Coordination Complexes and Antioxidant Activity

  • Novel Coordination Complexes: Pyrazole-acetamide derivatives have been synthesized and studied for their hydrogen bonding's effect on self-assembly and antioxidant activity, indicating the versatility of similar compounds in forming coordination complexes with biological relevance (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-4-2-3-5-15(13)22-11-17(20)18-10-16(21-8-7-19)14-6-9-23-12-14/h2-6,9,12,16,19H,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKALIWAQLVSBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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